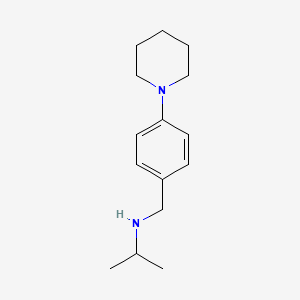

N-(4-Piperidin-1-ylbenzyl)propan-2-amine

描述

Significance of N-(4-Piperidin-1-ylbenzyl)propan-2-amine in Contemporary Medicinal Chemistry and Chemical Biology Research

This compound is a compound of interest in medicinal chemistry due to its combination of a piperidine (B6355638) ring and a benzylamine (B48309) scaffold. While specific research on this exact molecule is not extensively published, its structural components are prevalent in a vast number of biologically active compounds and approved drugs. The N-benzylpiperidine (N-BP) motif, a core feature of this molecule, is frequently utilized by medicinal chemists to modulate the efficacy and physicochemical properties of potential drug candidates. researchgate.net This structural unit is known to engage in crucial cation-π interactions with target proteins and provides a versatile platform for optimizing stereochemistry to enhance potency and reduce toxicity. researchgate.net

The significance of compounds like this compound lies in their potential to interact with various biological targets. The tertiary amine of the piperidine ring and the secondary amine of the propan-2-amine group can act as hydrogen bond acceptors and donors, respectively, and can be protonated at physiological pH, influencing solubility and receptor binding. The lipophilic benzyl (B1604629) and piperidine groups contribute to the molecule's ability to cross cellular membranes. Given these features, this compound serves as a representative example of a chemical space that is actively explored for the discovery of new therapeutic agents.

Overview of Structural Motifs: Benzylamine and Piperidine Scaffolds in Bioactive Compounds

The two primary structural motifs of this compound are the benzylamine and piperidine scaffolds, both of which are cornerstones in the design of bioactive compounds.

The benzylamine scaffold is a fundamental structural unit found in a wide array of pharmacologically active molecules. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. ontosight.ai The presence of the benzyl group can facilitate π-π stacking and hydrophobic interactions with biological targets. researchgate.net Furthermore, the amine group is a key pharmacophoric feature, often involved in salt formation to improve solubility and in direct interactions with receptor sites.

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals. Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which can be crucial for optimal binding to a target protein. researchgate.net The piperidine ring can also serve as a scaffold to which various functional groups can be appended in a well-defined spatial orientation. Moreover, the nitrogen atom in the piperidine ring is often a key site for interaction and can be substituted to modulate a compound's pharmacological profile.

Review of Related Amines and Piperidine Derivatives in Academic Literature

The academic literature is rich with examples of bioactive amines and piperidine derivatives that share structural similarities with this compound. A significant area of research for N-benzylpiperidine derivatives is in the field of neurodegenerative diseases, particularly Alzheimer's disease. Many potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are key targets in Alzheimer's therapy, are based on this scaffold. nih.gov For instance, donepezil, a marketed drug for Alzheimer's, features an N-benzylpiperidine moiety. Researchers have extensively modified this core structure to develop new inhibitors with improved potency and selectivity. nih.govnih.gov

Structure-activity relationship (SAR) studies on related compounds have provided valuable insights. For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, modifications to the benzoyl and benzyl groups were shown to significantly impact anti-acetylcholinesterase activity. acs.org Similarly, the introduction of a phenyl group on the amide nitrogen of related piperidine derivatives led to enhanced inhibitory activity against AChE. nih.gov These studies underscore the modular nature of the N-benzylpiperidine scaffold, allowing for fine-tuning of biological activity through systematic structural modifications.

The following table provides an overview of some related N-benzylpiperidine derivatives and their documented biological activities.

| Compound Name | Biological Activity | Reference |

| Donepezil | Acetylcholinesterase inhibitor | nih.gov |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Anti-acetylcholinesterase activity | acs.org |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Potent and selective acetylcholinesterase inhibitor | nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase inhibitors with anticancer activity | acs.org |

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for compounds structurally related to this compound is vibrant, with a strong focus on multitarget-directed ligands for complex diseases like Alzheimer's. nih.govnih.gov The design of molecules that can simultaneously modulate multiple biological targets is a growing trend in medicinal chemistry.

However, a significant unaddressed question is the specific biological activity profile of this compound itself. The lack of published studies on this particular compound means that its potential therapeutic applications remain unexplored. Key questions that future research could address include:

Synthesis and Characterization: What are the most efficient synthetic routes to this compound and its analogs?

Biological Screening: What is the broader pharmacological profile of this compound? Does it exhibit activity against common drug targets such as G-protein coupled receptors, ion channels, or enzymes like kinases and proteases?

Structure-Activity Relationship (SAR) Studies: How do modifications to the propan-2-amine side chain, the substitution pattern on the benzyl ring, and the piperidine ring affect its biological activity?

Mechanism of Action: If biological activity is identified, what is the underlying molecular mechanism of action?

The following table outlines some of the key physicochemical properties of this compound, which are important for its potential as a drug candidate.

| Property | Value |

| Molecular Formula | C15H24N2 |

| Molecular Weight | 232.37 g/mol |

| CAS Number | 852180-57-5 |

属性

IUPAC Name |

N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)16-12-14-6-8-15(9-7-14)17-10-4-3-5-11-17/h6-9,13,16H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBGEFCTVZDCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427643 | |

| Record name | N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-57-5 | |

| Record name | N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Piperidin 1 Ylbenzyl Propan 2 Amine and Analogues

Strategic Design and Retrosynthetic Planning for N-(4-Piperidin-1-ylbenzyl)propan-2-amine

The design of a synthetic route for this compound begins with a retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for this molecule are at the C-N bonds of the secondary amine and the tertiary amine attached to the benzyl (B1604629) group.

A logical retrosynthetic approach identifies two primary pathways:

Pathway A: Reductive Amination. This strategy involves the disconnection of the bond between the benzylic carbon and the secondary amine nitrogen. This leads to two key precursors: 4-(piperidin-1-yl)benzaldehyde (B83096) and isopropylamine. This is often the most direct and efficient route.

Pathway B: Nucleophilic Substitution. This pathway involves the disconnection of the bond between the benzyl group and the piperidine (B6355638) nitrogen. This suggests 4-(bromomethyl)aniline (B1589297) or a related electrophile and piperidine as the starting materials. Subsequent modification of the amino group on the aniline (B41778) fragment would be required.

A third, less common, but viable approach involves the formation of the aryl-nitrogen bond as the final key step through cross-coupling reactions.

Key Chemical Transformations and Reaction Pathways

The successful synthesis of this compound relies on a series of well-established and optimized chemical transformations.

Reductive Amination Strategies for Amine Synthesis

Reductive amination is a cornerstone for the synthesis of this compound. This one-pot reaction combines the formation of an imine or iminium ion from an aldehyde (4-(piperidin-1-yl)benzaldehyde) and an amine (isopropylamine), followed by its in-situ reduction to the desired amine.

Key reagents for the reduction step include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent, often preferred for its high functional group tolerance and ease of handling.

Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, though its toxicity necessitates careful handling.

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is highly effective but may not be suitable for substrates with other reducible functional groups.

The general reaction scheme is as follows:

Aryl-Nitrogen Bond Formation via Cross-Coupling Reactions

The formation of the bond between the phenyl ring and the piperidine nitrogen can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method is particularly useful when constructing the 4-(piperidin-1-yl)benzaldehyde precursor from a halogenated benzaldehyde.

The reaction typically involves:

A palladium catalyst (e.g., Pd₂(dba)₃).

A phosphine (B1218219) ligand (e.g., BINAP, Xantphos).

A base (e.g., NaOtBu, Cs₂CO₃).

This approach offers excellent control and broad substrate scope, allowing for the synthesis of a diverse range of analogues.

Nucleophilic Substitution Approaches for Core Structure Construction

Nucleophilic substitution provides an alternative route to the core structure. This can involve the reaction of piperidine with a 4-(halomethyl)aryl compound. For instance, the synthesis could proceed via the alkylation of piperidine with 4-(bromomethyl)nitrobenzene, followed by reduction of the nitro group and subsequent functionalization to introduce the isopropylamino group.

While a viable method, it may require more steps and careful protection of functional groups compared to the more convergent reductive amination strategy.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

| Parameter | Conditions and Considerations |

| Solvent | Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF) are commonly used for reductive amination. The choice of solvent can influence reaction rates and solubility of intermediates. |

| Temperature | Most reductive aminations are carried out at room temperature. However, for less reactive substrates, gentle heating may be required. |

| Stoichiometry | Using a slight excess of the amine and reducing agent can drive the reaction to completion. |

| pH | Maintaining a slightly acidic pH (around 5-6) is often beneficial for imine formation without deactivating the amine nucleophile. |

| Catalyst Loading | In cross-coupling reactions, minimizing the catalyst loading is desirable for both cost and ease of purification. |

Careful control of these parameters can significantly reduce the formation of by-products and simplify the purification process, which is often achieved through column chromatography or recrystallization.

Stereoselective Synthesis of this compound Enantiomers

As this compound possesses a stereocenter at the carbon atom of the propan-2-amine moiety, the synthesis of its individual enantiomers is of significant interest for pharmacological and material science applications.

Approaches to stereoselective synthesis include:

Chiral Resolution: This classical method involves the separation of the racemic mixture using a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.

Asymmetric Synthesis: This more modern approach involves the use of chiral catalysts or auxiliaries to directly produce the desired enantiomer in excess. For example, asymmetric reductive amination can be achieved using chiral borane (B79455) reagents or transition metal catalysts with chiral ligands.

The development of efficient and scalable stereoselective syntheses remains an active area of research, aiming to provide access to enantiomerically pure this compound and its derivatives.

Exploration of Biocatalytic Routes (e.g., Transaminase-Mediated Syntheses)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of amines. mdpi.com Enzymes offer high selectivity, operate under mild conditions, and are derived from renewable resources, aligning with the principles of green chemistry. mdpi.com For a secondary amine like this compound, several biocatalytic strategies, particularly those involving transaminases and other reductases, are of significant interest.

Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.comrsc.org While ω-transaminases (ω-TAs) are widely used for the asymmetric synthesis of chiral primary amines from prochiral ketones, their application for producing secondary amines is less direct but can be achieved through multi-enzymatic cascades. mdpi.com A potential route could involve a "hydrogen-borrowing" cascade where an alcohol is first oxidized to an aldehyde, which then undergoes reductive amination. More relevantly, imine reductases (IREDs) or reductive aminases (RedAms) represent a more direct approach. researchgate.net These enzymes catalyze the asymmetric reduction of a pre-formed or in situ-generated imine.

The synthesis of this compound via this route would involve the condensation of 4-(piperidin-1-yl)benzaldehyde with propan-2-amine to form an intermediate imine. This imine would then be reduced by an IRED using a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is regenerated in a cyclic process within the cell or by adding a secondary enzyme system (e.g., glucose dehydrogenase/glucose). researchgate.net

Key advantages of using IREDs include:

High Enantioselectivity: For chiral targets, IREDs can produce amines with very high optical purity.

Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure.

Broad Substrate Scope: Extensive research has led to the discovery and engineering of IREDs that accept a wide variety of ketone/aldehyde and amine substrates. researchgate.net

However, challenges in biocatalytic routes remain, including unfavorable reaction equilibria, substrate or product inhibition, and the need for cofactor regeneration systems. rsc.orgacs.org To overcome the equilibrium limitation in transaminase reactions, various strategies are employed, such as using inexpensive amine donors in near-stoichiometric amounts or coupling the reaction with a subsequent, irreversible step to drive product formation. diva-portal.orgacs.orgnih.gov

| Biocatalytic Strategy | Key Enzymes | Substrates for Target Compound | Advantages | Challenges |

|---|---|---|---|---|

| Direct Reductive Amination | Imine Reductase (IRED) / Reductive Aminase (RedAm) + Cofactor Regeneration Enzyme (e.g., GDH) | 4-(Piperidin-1-yl)benzaldehyde + Propan-2-amine | Direct, one-pot synthesis; High selectivity. researchgate.net | Requires efficient cofactor regeneration; Enzyme stability and substrate scope can be limiting. manchester.ac.uk |

| Transaminase Cascade | Transaminase (TA) + Other enzymes (e.g., Alcohol Dehydrogenase) | (Requires multi-step cascade, not ideal for this target) | Well-established for chiral primary amines. mdpi.com | Complex multi-enzyme system needed for secondary amines; Unfavorable equilibrium. rsc.org |

Preparative Scale-Up Considerations in Academic Synthesis

Scaling up the synthesis of a compound like this compound from milligram to multi-gram or kilogram quantities in an academic laboratory presents a distinct set of challenges compared to industrial production. The most common laboratory synthesis for this target is reductive amination, which involves reacting 4-(piperidin-1-yl)benzaldehyde with propan-2-amine to form an imine, followed by reduction. wikipedia.org While straightforward on a small scale, scaling this process requires careful planning.

Choice of Reducing Agent: On a small scale, sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of acidic conditions used to promote imine formation, and selectively reduces the imine in the presence of the starting aldehyde. wikipedia.orgmasterorganicchemistry.com However, its cost and the large amount of salt waste generated can be problematic on a larger scale. Sodium borohydride is cheaper but can also reduce the starting aldehyde if not handled carefully. masterorganicchemistry.com Sodium cyanoborohydride is highly effective but poses significant toxicity risks due to the potential generation of hydrogen cyanide gas under acidic conditions, a major concern for scale-up in a non-specialized facility. youtube.com

Catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, with H₂ gas) is an atom-economical and clean alternative, producing only water as a byproduct. acs.org However, academic labs may face challenges with this method, including the need for specialized high-pressure equipment, the pyrophoric nature of the catalyst, and potential catalyst poisoning by the amine product. acs.orgresearchgate.net Furthermore, the batch-to-batch variability of commercial Pd/C can lead to inconsistent results, a significant issue when scaling up. researchgate.netchemrxiv.org

Reaction Monitoring and Control: At a larger scale, heat transfer becomes a critical issue. The reductive amination can be exothermic, and without adequate stirring and cooling, temperature gradients can lead to side reactions and impurities. Reaction monitoring, typically done by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on a small scale, must be robust to ensure the reaction goes to completion, as unreacted starting materials can complicate purification.

Work-up and Purification: Purification is often the biggest hurdle in academic scale-up. While flash column chromatography is the workhorse of small-scale academic synthesis, it is inefficient, time-consuming, and solvent-intensive for large quantities of material. Alternative purification methods must be developed, such as:

Extraction: Utilizing pH swings to move the basic amine product between aqueous and organic layers, leaving non-basic impurities behind.

Crystallization/Salt Formation: Inducing the product to crystallize directly from the reaction mixture or by forming a salt (e.g., a hydrochloride salt), which often has better crystalline properties than the free base. This can be a highly effective method for achieving high purity on a large scale. rsc.org

| Parameter | Small-Scale (mg) Approach | Preparative Scale-Up (g to kg) Considerations |

|---|---|---|

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Cost, waste, and safety become critical. Catalytic hydrogenation is preferred for greenness but requires specific equipment and catalyst handling. researchgate.net |

| Solvent | Anhydrous solvents in excess. | Solvent volume, cost, and environmental impact are major factors. Need to minimize volume and choose greener solvents if possible. |

| Temperature Control | Simple oil bath or stirring plate. | Potential for exotherms requires mechanical stirring and an external cooling bath to maintain control. |

| Purification | Flash column chromatography. | Chromatography is impractical. Focus shifts to developing crystallization, salt formation, or liquid-liquid extraction procedures. rsc.org |

| Safety | Standard fume hood procedures. | Toxicity of reagents (e.g., NaBH₃CN), catalyst handling (pyrophoric Pd/C), and potential for runaway reactions require more rigorous safety protocols. youtube.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 4 Piperidin 1 Ylbenzyl Propan 2 Amine Derivatives

Rational Design of N-(4-Piperidin-1-ylbenzyl)propan-2-amine Analogues for SAR Studies

The rational design of analogues based on the this compound scaffold is a strategic approach in medicinal chemistry aimed at systematically exploring the chemical space around this core structure to develop compounds with enhanced biological activity, selectivity, and improved pharmacokinetic profiles. biomedres.us The N-benzylpiperidine motif is a privileged structure, frequently utilized in drug discovery due to its three-dimensional nature and structural flexibility, which allows for effective interaction with a variety of biological targets. nih.govnih.gov This scaffold can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemical aspects of potency and toxicity. nih.gov

The process begins with the lead compound, this compound, which is dissected into its key pharmacophoric components: the piperidine (B6355638) ring, the benzyl (B1604629) moiety, and the propan-2-amine side chain. Each of these components can be systematically modified. Structure-activity relationship (SAR) studies aim to identify which structural features of the molecule are essential for its biological effects. nih.gov

The design of new analogues involves several key considerations:

Modification of the Piperidine Ring: Introducing substituents at various positions (e.g., 2, 3, or 4-positions) can modulate the compound's lipophilicity, basicity, and conformational preferences, thereby influencing its binding affinity and selectivity. thieme-connect.com Chiral piperidine scaffolds are of particular interest as they can lead to improved target adaptability and reduced off-target effects. thieme-connect.com

Alterations to the Benzyl Moiety: The aromatic ring of the benzyl group is a prime site for substitution. Adding electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to participate in interactions such as π-π stacking or hydrogen bonding. nih.gov

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a vital role in the rational design process. researchgate.net These methods help predict how proposed structural changes will affect the binding of the analogue to its target, allowing for the prioritization of compounds for synthesis and biological evaluation. researchgate.net

Systematic Modification of the Benzyl Moiety and its Impact on Activity

The benzyl moiety is a critical component of the this compound structure, and its systematic modification is a key strategy for optimizing biological activity. The aromatic ring serves as a versatile scaffold for introducing a wide range of substituents, which can influence the molecule's electronic, steric, and hydrophobic properties. wikipedia.org

Research on related N-benzylpiperidine and benzylamine (B48309) structures has demonstrated that even minor changes to the benzyl ring can lead to significant shifts in potency and selectivity. nih.govnih.govnih.gov For instance, the introduction of substituents can alter the pKa of the piperidine nitrogen, affect the molecule's ability to cross biological membranes, and directly influence its interaction with the target protein.

Key modifications and their observed impacts in related compound series include:

Positional Isomerism: The position of substituents on the benzyl ring is crucial. In studies of related compounds, ortho-, meta-, and para-substitutions have been shown to produce widely different biological effects, likely due to the specific topology of the target's binding pocket. mdpi.com

Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can modulate the electron density of the aromatic ring. This can strengthen or weaken interactions like π-π stacking or cation-π interactions with amino acid residues in the target protein. nih.gov

Steric Hindrance: Introducing bulky substituents can either enhance binding by promoting a specific, active conformation or decrease activity by preventing the molecule from fitting into the binding site. biomedres.us

Hydrogen Bonding Potential: Substituents that can act as hydrogen bond donors or acceptors (e.g., hydroxyl, amino groups) can form additional stabilizing interactions with the target, often leading to increased potency.

The following table summarizes SAR findings from studies on compounds with related benzyl moieties, illustrating the impact of various substitutions.

| Compound Series | Substitution on Benzyl Ring | Observed Impact on Activity | Reference |

| Benzyl Thiazinoquinones | para-OCH3 | Preserved but did not enhance antiplasmodial activity compared to the unsubstituted parent compound. | mdpi.com |

| Benzyl Thiazinoquinones | para-OH | Showed a better overall activity profile against different parasite forms, suggesting the importance of H-bond acceptor groups. | mdpi.com |

| Benzyl Ester Derivatives | Chloro-substitution | The position and number of chloro-substituents significantly influenced antifungal activity. | nih.gov |

| N-Benzylpiperidine Analogs | Various substitutions | The nature and position of substituents on the N-benzyl ring were critical for acetylcholinesterase and β-secretase-1 inhibition. | nih.gov |

These examples underscore the importance of systematically exploring substitutions on the benzyl ring to fine-tune the pharmacological profile of this compound derivatives.

Structural Elucidation of Piperidine Ring Substitutions and Activity Modulation

The piperidine ring is a cornerstone of the this compound structure and serves as a versatile scaffold for chemical modification to modulate biological activity. ajchem-a.com The introduction of substituents on the piperidine ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity and basicity, as well as its three-dimensional conformation, all of which are critical for target recognition and binding. thieme-connect.comnih.gov

SAR studies on a wide range of piperidine-containing compounds have established that the nature, size, and position of substituents are key determinants of potency and selectivity. ajchem-a.commdpi.com For example, in some series, replacing a piperidine ring with a piperazine has been shown to drastically alter receptor affinity, highlighting the sensitivity of the target to the structure of this heterocyclic core. nih.gov

Key areas of investigation for piperidine ring modification include:

Position of Substitution: The specific carbon atom on the piperidine ring where a substituent is placed can lead to different biological outcomes. For instance, substitution at the 2-, 3-, or 4-position can orient the substituent into different regions of a target's binding pocket. Studies on some piperidine derivatives have shown that introducing a substituent at the 2-position can enhance aqueous solubility. thieme-connect.com

Stereochemistry: The introduction of a chiral center on the piperidine ring can lead to enantiomers with significantly different biological activities and selectivity. thieme-connect.com This is because biological targets are chiral, and one enantiomer may fit much better into the binding site than the other.

Nature of the Substituent: The type of functional group introduced can have a variety of effects. For example, adding a hydroxyl group can introduce a new hydrogen bonding interaction, while a methyl group can provide beneficial hydrophobic interactions. nih.gov In some cases, the presence of a methyl group on the piperidine ring has been linked to higher anticancer properties. ajchem-a.com

The following table presents data from related piperidine derivatives, illustrating how modifications to the piperidine ring can modulate activity.

| Compound Series | Piperidine Ring Modification | Observed Impact on Activity | Reference |

| Renin Inhibitors | Addition of a 4-hydroxy group | Improved pharmacokinetic profiles in rats. | nih.gov |

| Tyrosinase Inhibitors | Benzylpiperidine vs. Benzylpiperazine | Benzylpiperidine analogues were considerably more potent, suggesting the second basic nitrogen in piperazine impairs affinity. | nih.gov |

| Anticancer Agents | Methyl group at position 3 or 4 | Highest anticancer property observed with these substitutions. | ajchem-a.com |

| Cocaine Analogues | N-demethylation | Led to improved activity at SERT and NET. | acs.orgutmb.edu |

These findings highlight that the piperidine ring is not merely a linker but an active component of the pharmacophore that can be strategically modified to fine-tune the biological properties of this compound derivatives.

Influence of the Propan-2-amine Side Chain on Molecular Recognition and Efficacy

The key features of the propan-2-amine side chain and their potential impact include:

The Secondary Amine: The nitrogen atom in the side chain is a basic center and will be protonated at physiological pH. This positive charge is often critical for forming strong ionic interactions or salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in the active site of a target protein. The hydrogen atom on the nitrogen can also act as a hydrogen bond donor, providing an additional point of interaction to stabilize the ligand-target complex.

The Isopropyl Group: The two methyl groups attached to the alpha-carbon (the isopropyl moiety) introduce steric bulk. This bulkiness can be advantageous or detrimental to activity, depending on the topology of the binding site. It may fit into a hydrophobic pocket, contributing to binding affinity through van der Waals interactions. Conversely, it could cause steric clashes that prevent optimal binding. The size and shape of this group can also influence the molecule's selectivity for different targets.

Chain Length and Flexibility: The methylene (B1212753) linker (-CH2-) connecting the amine to the benzyl ring provides a degree of rotational freedom. The length of this linker is often critical; even small changes can misalign the key interacting groups (the amine and the aromatic rings) within the binding site, leading to a significant loss of activity. Studies on other bioactive molecules have shown that the exact positioning of side chains can be crucial for their function. mdpi.com

Systematic SAR studies would involve modifying this side chain to probe its role. For example, one could:

Vary the alkyl substituent on the nitrogen (e.g., replacing isopropyl with smaller groups like methyl or ethyl, or larger groups like tert-butyl) to investigate steric and hydrophobic requirements.

Alter the length of the alkyl chain (e.g., changing from a propan-2-amine to an ethanamine or butan-2-amine) to determine the optimal distance between the benzyl ring and the nitrogen atom.

Convert the secondary amine to a tertiary amine or a primary amine to assess the importance of the N-H hydrogen bond donor.

By observing how these changes affect biological activity, a clearer picture of the role of the propan-2-amine side chain in molecular recognition can be developed.

Conformational Analysis and its Correlation with Biological Profiles

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. The ability of a molecule to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," that is complementary to the binding site of a biological target is a prerequisite for its activity. nih.gov

The bond between the benzyl ring and the piperidine nitrogen.

The bond between the benzyl ring and the methylene group of the propan-2-amine side chain.

The bond between the methylene group and the amine nitrogen of the side chain.

Furthermore, the piperidine ring itself is not planar and typically exists in a chair conformation. The substituents on the ring can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" between two different chair conformations. The energetic preference for one conformation over another can be influenced by the nature and position of the substituents.

Receptor Binding: The spatial arrangement of the key pharmacophoric elements—the protonated piperidine nitrogen, the aromatic benzyl ring, and the propan-2-amine side chain—must match the geometry of the target's binding site. A molecule that can easily adopt this bioactive conformation will likely have higher affinity and potency.

Selectivity: Different biological targets may require the ligand to adopt different conformations for optimal binding. Therefore, designing molecules that are conformationally pre-organized to favor binding to the desired target over off-targets can lead to improved selectivity.

Physicochemical Properties: The conformation of a molecule can influence its properties, such as its dipole moment and surface area, which in turn can affect its solubility, membrane permeability, and metabolic stability.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the conformational landscape of this compound analogues. These methods can predict the relative energies of different conformers and identify low-energy, stable structures. Experimental techniques like X-ray crystallography and NMR spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively. By correlating these conformational insights with biological activity data, researchers can build more predictive models for the rational design of new, more effective compounds. nih.gov

Computational Chemistry and Molecular Modeling Applications for N 4 Piperidin 1 Ylbenzyl Propan 2 Amine

Quantum Chemical Analysis of N-(4-Piperidin-1-ylbenzyl)propan-2-amine

Quantum chemical analysis, based on the principles of quantum mechanics, is employed to investigate the fundamental electronic structure and properties of a molecule. These calculations can predict reactivity, stability, and various spectroscopic properties.

The electronic properties of a molecule are pivotal in determining its chemical reactivity and interaction capabilities. Key aspects of this analysis include Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor researchgate.net. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity ajchem-a.com. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, a theoretical FMO analysis would pinpoint the electron-rich regions (likely the nitrogen atoms) and electron-deficient regions, predicting how it might engage in chemical reactions or molecular interactions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the lone pairs of electrons on the two nitrogen atoms would be expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with positively charged residues in a biological target.

A summary of computed properties for the related compound N-(4-Piperidin-1-ylbenzyl)-N-propylamine provides insight into the types of descriptors used in such analyses.

| Property | Value |

| Molecular Weight | 232.36 g/mol |

| XLogP3-AA | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 15.3 Ų |

| Complexity | 191 |

Data sourced from PubChem for the related compound N-(4-Piperidin-1-ylbenzyl)-N-propylamine nih.gov

Molecules with rotatable bonds, like this compound, can exist in various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be biologically active. Using computational methods, researchers can systematically rotate the molecule's single bonds to map its potential energy surface and identify energy minima nih.gov. For this compound, this would involve exploring the rotation around the bonds connecting the benzyl (B1604629) ring to the piperidine (B6355638) and propan-2-amine groups. The piperidine ring itself typically adopts a stable chair conformation. Understanding the preferred 3D structure is a prerequisite for meaningful molecular docking simulations nih.gov.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme mdpi.com. This method is essential for predicting ligand-receptor interactions and estimating the strength of their binding.

Docking simulations place the ligand (this compound) into the binding site of a target protein and calculate a score, often expressed as binding energy (in kcal/mol) or an affinity constant (Ki), which estimates the binding strength researchgate.net. A lower binding energy indicates a more stable and favorable interaction. For example, studies on structurally related piperidine derivatives binding to sigma receptors have reported binding energies around -11.2 kcal/mol and Ki values in the nanomolar range, indicating high affinity mdpi.comresearchgate.netnih.gov. Such simulations could screen this compound against various receptors to hypothesize its potential biological targets.

Beyond predicting binding affinity, docking reveals the specific interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the propan-2-amine moiety) and acceptors.

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (like the benzyl and piperidine rings) and nonpolar amino acid residues.

Salt Bridges: Ionic interactions between charged groups, such as a protonated amine on the ligand and acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) on the protein mdpi.com.

π-Alkyl or π-π Interactions: Involving the aromatic benzyl ring of the ligand and specific protein residues.

Studies on similar piperidine-containing molecules have identified key interacting residues such as Asp126, Glu172, and Val152 in sigma receptors, where salt bridges and π-alkyl interactions were crucial for binding mdpi.com. A docking study of this compound would aim to identify analogous key residues in its potential targets.

| Interaction Type | Potential Ligand Moiety | Potential Protein Residue Example |

| Hydrogen Bond | Propan-2-amine (-NH) | Glutamate (Glu), Aspartate (Asp) |

| Salt Bridge | Protonated Piperidine/Amine | Aspartate (Asp), Glutamate (Glu) |

| Hydrophobic/π-Alkyl | Benzyl Ring, Piperidine Ring | Leucine (Leu), Valine (Val), Alanine (Ala) |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of every atom in the ligand-receptor complex over time, typically on the nanosecond to microsecond scale chemrxiv.org. This technique is crucial for assessing the stability of the binding pose predicted by docking. An MD simulation can confirm whether the key interactions identified in docking are maintained over time or if the ligand shifts to a different, more stable position nih.gov. It provides a more realistic representation of the biological environment and strengthens the predictions made by static docking models.

In Silico Screening and Ligand-Based Design Principles

In the absence of a known biological target for this compound, ligand-based drug design (LBDD) methodologies are particularly valuable. These approaches leverage the structural and physicochemical properties of the molecule itself to infer potential biological activities and to design novel analogs with improved characteristics.

Virtual Screening: One of the primary applications of in silico methods is virtual screening, where large databases of chemical compounds are computationally filtered to identify molecules with a high probability of binding to a specific target or exhibiting a desired biological effect. If a set of molecules with known activity and structural similarity to this compound were identified, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for bioactivity. This compound could then be screened against this pharmacophore to assess its potential for similar activity.

Ligand-Based Design Principles: Ligand-based design focuses on modifying a known active molecule to enhance its properties. For this compound, this would involve a systematic exploration of its structure-activity relationships (SAR). Computational tools can be employed to generate a virtual library of derivatives by modifying specific moieties, such as the piperidine ring, the benzyl group, or the propan-2-amine side chain. For instance, altering the substitution pattern on the phenyl ring or replacing the piperidine with other heterocyclic systems could significantly impact the molecule's electronic and steric properties, and consequently its biological interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. A hypothetical QSAR study for a series of analogs of this compound would involve calculating various molecular descriptors and correlating them with a measured biological activity. This would result in a mathematical model that could predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis.

Predictive Modeling of Relevant Molecular Descriptors

The physicochemical and pharmacokinetic properties of a drug candidate are critical to its success. In silico tools can predict a wide range of molecular descriptors that provide insights into a compound's likely behavior in a biological system. For this compound, these predictions can guide its initial assessment.

Physicochemical Properties: A variety of computational tools can estimate key physicochemical properties. These descriptors are fundamental to understanding the compound's behavior. A hypothetical profile for this compound is presented below, based on its chemical structure.

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 232.37 g/mol | Influences size-dependent diffusion and transport. |

| LogP (octanol-water partition coefficient) | ~3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~15 Ų | Relates to hydrogen bonding potential and membrane penetration. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |

| Rotatable Bonds | 5 | Indicates conformational flexibility. |

ADMET Prediction: Beyond basic physicochemical properties, more complex models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule. These in silico ADMET predictions are crucial for early-stage drug discovery to flag potential liabilities. For this compound, a predictive ADMET analysis might include:

Absorption: Prediction of oral bioavailability and intestinal absorption, often based on parameters like LogP and TPSA.

Distribution: Estimation of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of the likely route of elimination from the body.

Toxicity: Early warnings for potential cardiotoxicity, hepatotoxicity, or mutagenicity based on structural alerts and predictive models.

A hypothetical summary of such predictions is outlined in the following table.

| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Likely | May have central nervous system effects. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Risk of drug-drug interactions. |

| Hepatotoxicity | Low risk | Favorable initial safety profile. |

| Ames Mutagenicity | Unlikely | Low probability of being a mutagen. |

Advanced Analytical Characterization Techniques for N 4 Piperidin 1 Ylbenzyl Propan 2 Amine Research

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the detailed structural elucidation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The aromatic protons on the benzene (B151609) ring would typically appear as doublets in the downfield region. The methylene (B1212753) protons of the benzyl (B1604629) group and the piperidine (B6355638) ring would exhibit characteristic multiplets. The methine and methyl protons of the propan-2-amine moiety would also show specific splitting patterns, providing clear evidence of the isopropyl group. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated, with its chemical shift being solvent-dependent.

Based on computational predictions, the following chemical shifts can be expected for this compound microcombichem.com:

Predicted ¹H and ¹³C NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 116 - 130 |

| Benzylic CH₂ | ~3.6 | ~53 |

| Piperidine CH₂ (adjacent to N) | ~3.1 | ~50 |

| Piperidine CH₂ | ~1.6 | ~26 |

| Piperidine CH₂ (para to N) | ~1.5 | ~24 |

| Propan-2-amine CH | ~2.8 | ~49 |

| Propan-2-amine CH₃ | ~1.0 | ~23 |

| Amine NH | Variable | - |

Note: These are predicted values and may differ from experimental results.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C-N stretching vibrations for the aromatic and aliphatic amines are expected in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively researchgate.netdocbrown.info. Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-N Stretch | 1250 - 1350 |

| Aliphatic C-N Stretch | 1020 - 1250 |

Mass Spectrometry for Molecular Identification and Metabolite Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns to aid in structural elucidation and metabolite identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which has a molecular formula of C₁₅H₂₄N₂. The monoisotopic mass of this compound is 232.1939 Da chemspider.com. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identification.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions are then analyzed to elucidate the fragmentation pathways. Common fragmentation patterns for amines involve α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom miamioh.edu. For this compound, likely fragmentation pathways would include the loss of the isopropyl group from the propan-2-amine moiety and cleavage at the benzylic position, leading to the formation of a stable tropylium-like ion or a piperidinylbenzyl cation. The fragmentation of the piperidine ring itself is also possible miamioh.edu. Studying these fragmentation patterns is crucial for the structural confirmation of the molecule and for identifying potential metabolites, which may be formed through modifications at various positions on the parent molecule.

| Precursor Ion (m/z) | Potential Fragment Ions (m/z) | Plausible Neutral Loss |

| 232.19 | 189.15 | C₃H₇ (Isopropyl radical) |

| 232.19 | 148.13 | C₅H₁₀N (Piperidine moiety) |

| 232.19 | 84.08 | C₇H₇NHCH(CH₃)₂ |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For a basic compound like this compound, reversed-phase HPLC using a C18 column is a common approach. The mobile phase would typically consist of a mixture of an aqueous buffer (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the benzene ring provides chromophoric activity, or more specifically and sensitively with a mass spectrometer (LC-MS).

Gas Chromatography (GC) can also be used, particularly for assessing the purity and quantifying volatile impurities. Due to the amine functional groups, which can cause peak tailing on standard GC columns, a deactivated column or a column specifically designed for amine analysis is often required researchgate.net. Derivatization of the amine groups can also be employed to improve chromatographic performance and detection limits. Flame Ionization Detection (FID) is a common detection method for GC analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile and thermally labile compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For N-benzyl-piperidine derivatives, reversed-phase HPLC is commonly the method of choice. nih.govnih.gov

In a typical analysis, a C18 (octadecylsilyl) column is used as the stationary phase due to its versatility in separating a wide range of molecules with moderate polarity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.com The inclusion of an acid modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase is crucial. It protonates the basic nitrogen atoms in the piperidine and secondary amine groups, which helps to prevent peak tailing and ensures sharp, symmetrical peaks, leading to better resolution and more accurate quantification. Detection is typically performed using a UV detector, leveraging the chromophore of the benzyl group for sensitive detection, often around 210-254 nm. sielc.com

Research Findings: While specific HPLC analysis data for this compound is not publicly documented, methods for closely related N-benzylpiperidine derivatives have been established. nih.gov These studies confirm that reversed-phase HPLC with an acidified mobile phase provides excellent resolution and accuracy for purity determination and impurity profiling. The retention time of the compound is influenced by the exact mobile phase composition, with a higher proportion of organic solvent leading to faster elution.

Table 1: Illustrative HPLC Parameters for Purity Analysis This table presents typical conditions based on established methods for structurally similar compounds.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Ret. Time | 7.5 - 9.0 minutes (dependent on gradient) |

Gas Chromatography (GC) and Flame Ionization Detection (FID)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID), it becomes a robust method for quantitative analysis. The analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to interactions with the stationary phase, resulting in poor peak shape (tailing) and reduced reproducibility. nih.govvt.edu

To overcome these issues, specialized capillary columns designed for the analysis of basic compounds are often used. Columns such as the Agilent J&W CP-Volamine, which have a surface treatment to reduce active sites, are highly effective for analyzing volatile amines, including piperidine. researchgate.net Sample preparation may involve derivatization to increase volatility and reduce polarity. For instance, reaction with reagents like pentafluorobenzoyl chloride can make the extracts more suitable for GC analysis. oup.com The FID detector provides high sensitivity and a wide linear range, making it ideal for quantifying the main compound and any volatile impurities.

Research Findings: Generic GC-FID methods have been developed and validated for the quantification of a wide range of volatile amines in pharmaceutical samples. nih.govresearchgate.net These methods demonstrate excellent performance in terms of linearity, recovery, and repeatability. The use of a dedicated amine-specific column is often highlighted as a key parameter for achieving symmetrical peaks and reliable quantification. For this compound, a headspace GC technique could also be employed to analyze for residual volatile precursors, such as piperidine, from its synthesis. google.com

Table 2: Representative GC-FID Parameters for Amine Analysis This table outlines typical conditions based on generic methods for volatile amines and piperidine derivatives.

| Parameter | Value |

| Column | Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm film) |

| Carrier Gas | Helium or Hydrogen, 1.5 mL/min |

| Injector Temp. | 250 °C |

| Detector Temp. | 300 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 25 °C/min, hold 3 min |

| Detector | Flame Ionization Detector (FID) |

| Injection Mode | Split (e.g., 50:1) |

| Sample Prep. | Dissolved in Methanol or appropriate solvent |

Chiral Chromatography for Enantiomeric Purity and Separation

Chiral chromatography is a specialized form of HPLC used to separate stereoisomers (enantiomers). This is critical in pharmaceutical research, as enantiomers of a chiral drug can have vastly different biological activities. nih.govresearchgate.net The target molecule, this compound, is achiral as it does not possess a stereocenter.

However, this technique would be essential if a chiral center were introduced into the molecule, for example, through the use of a chiral precursor like (S)-2-piperidin-2-yl-ethanol during synthesis, or if a chiral derivative were to be synthesized. researchgate.netgoogle.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel Chiralcel® columns), are widely used and have proven effective for separating a broad range of chiral amines. mdpi.comrsc.org

Research Findings: The enantioselective separation of various chiral amines and piperidine derivatives is well-documented. researchgate.netmdpi.com High-performance liquid chromatography equipped with CSPs is the standard technique for determining enantiomeric excess (ee). mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), and the specific CSP are optimized to achieve baseline resolution of the enantiomers.

Table 3: Exemplary Chiral HPLC Conditions for a Hypothetical Chiral Analogue This table shows potential conditions for separating the enantiomers of a related chiral amine, as specific data for the target compound is not applicable.

| Parameter | Value |

| Column | Daicel Chiralcel® OD-H (Cellulose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm |

| Application | Determination of enantiomeric excess (ee) of a chiral amine |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For pharmaceutical compounds, Powder X-ray Diffraction (PXRD) is routinely used to characterize the solid form, identify different crystalline phases (polymorphs), and ensure batch-to-batch consistency. Single-crystal X-ray diffraction, when suitable crystals can be grown, provides the precise molecular structure, including bond lengths, bond angles, and conformational details. researchgate.netnih.gov

The analysis of N-benzylpiperidine and other piperidine derivatives by X-ray diffraction has been reported, revealing detailed structural information. researchgate.netnih.govnih.gov The data obtained from an XRD experiment includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which together define the crystal lattice. researchgate.netresearchgate.net This information is crucial for understanding the physical properties of the solid material, such as solubility and stability.

Research Findings: Crystallographic studies on compounds containing the N-benzylpiperidine scaffold have successfully elucidated their solid-state structures. researchgate.netnih.gov For example, analyses have revealed monoclinic crystal systems with space groups such as P2/c or P21/n for various derivatives. researchgate.netnih.govresearchgate.net The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. researchgate.net While a crystal structure for this compound is not available in the public domain, analysis would be expected to yield similar detailed structural insights.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Piperidine Derivative This table presents an example of crystallographic data obtained for a related N-benzylpiperidine derivative, illustrating the type of information generated. researchgate.net

| Parameter | Illustrative Value |

| Empirical Formula | C₂₀H₂₃N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 8.857(7) Å |

| b = 20.392(16) Å | |

| c = 11.953(9) Å | |

| α = 90°, β = 100.246(3)°, γ = 90° | |

| Volume (ų) | 1881.2(6) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.248 mg/m³ |

Future Research Directions and Challenges in N 4 Piperidin 1 Ylbenzyl Propan 2 Amine Studies

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of N-(4-Piperidin-1-ylbenzyl)propan-2-amine and its analogs will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies for piperidine-containing compounds often rely on multi-step processes. youtube.comyoutube.comyoutube.com Future research could explore one-pot, multi-component reactions that allow for the construction of the this compound scaffold in a single, streamlined operation. ajchem-a.com Such approaches offer significant advantages in terms of time and resource efficiency. The use of environmentally friendly solvents, particularly water, is another promising avenue. acs.org

Furthermore, the exploration of novel catalytic systems stands to revolutionize the synthesis of this compound. This includes the use of heterogeneous catalysts for ease of separation and recyclability, as well as organocatalysis as a non-metal alternative. The hydrogenation of pyridine (B92270) precursors is a common method for piperidine (B6355638) synthesis, and the development of more active and selective catalysts for this transformation remains an area of active research. researchgate.net

Table 1: Comparison of Traditional and Potential Future Synthetic Approaches

| Feature | Traditional Synthetic Methods | Future (Green) Synthetic Methods |

| Solvents | Often rely on volatile organic compounds (VOCs) | Emphasis on water, ionic liquids, or solvent-free conditions |

| Catalysts | Homogeneous metal catalysts, often requiring harsh conditions | Heterogeneous, recyclable catalysts; organocatalysts; biocatalysts |

| Efficiency | Multi-step syntheses with purification at each stage | One-pot, multi-component reactions to increase atom economy |

| Waste | Generation of significant chemical waste | Reduced waste through higher efficiency and recyclable materials |

Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is poised to accelerate the design and optimization of novel drug candidates based on the this compound scaffold. These computational tools can analyze vast datasets to identify promising structural modifications and predict their biological activities and pharmacokinetic properties.

In silico screening of virtual libraries containing analogs of this compound can rapidly identify compounds with a higher probability of desired biological activity. pharmacophorejournal.com AI algorithms can be trained to predict various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are critical for the successful development of a drug. pharmacophorejournal.comnih.gov This predictive capability allows for the early-stage filtering of compounds that are likely to fail in later stages of development, thereby saving significant time and resources.

Moreover, generative AI models can be employed to design novel molecules de novo with specific desired characteristics. By providing the model with a set of target properties, it can generate new chemical structures based on the this compound framework that are optimized for those properties. This approach opens up new avenues for exploring chemical space and identifying innovative drug candidates.

Exploration of Undiscovered Biological Activities and Target Spaces

While the N-benzylpiperidine scaffold is present in compounds with known biological activities, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition relevant to Alzheimer's disease, the full therapeutic potential of this compound remains largely unexplored. nih.govnih.gov Future research should aim to identify novel biological targets and therapeutic applications for this compound and its derivatives.

Broad-based phenotypic screening, where the compound is tested against a wide array of cell lines or disease models, can uncover unexpected biological activities. For instance, derivatives of N-benzylpiperidine have shown potential as antimicrobial and anticancer agents. researchgate.net A systematic investigation into these and other therapeutic areas, such as antiviral or anti-inflammatory applications, could yield promising results.

Furthermore, target identification studies are crucial to elucidate the mechanism of action of any observed biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific proteins or cellular pathways with which this compound interacts. The identification of novel targets will not only expand the potential therapeutic applications of this compound but also contribute to a deeper understanding of disease biology. Some N-benzylpiperidine derivatives have also been found to interact with sigma receptors, suggesting another potential avenue for investigation. nih.gov

Interdisciplinary Approaches in Chemical Biology and Drug Discovery Research

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The future study of this compound will greatly benefit from the integration of expertise from various scientific disciplines, including synthetic chemistry, computational chemistry, pharmacology, and molecular biology.

The synergy between computational and experimental approaches is particularly powerful. For example, in silico predictions of biological activity and ADMET properties can guide the design and synthesis of new analogs. nih.gov These newly synthesized compounds can then be subjected to biological evaluation, and the experimental results can be used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing.

Chemical biology tools and techniques will be instrumental in probing the interactions of this compound with its biological targets. This could involve the design and synthesis of chemical probes based on the parent compound to visualize its localization within cells or to identify its binding partners. Such studies provide invaluable insights into the compound's mechanism of action at a molecular level.

Table 2: Key Interdisciplinary Collaborations in this compound Research

| Disciplines | Collaborative Activities | Expected Outcomes |

| Synthetic Chemistry & Computational Chemistry | In silico design of novel analogs, prediction of synthetic feasibility | More efficient synthesis of compounds with improved properties |

| Pharmacology & Molecular Biology | Target identification and validation, mechanism of action studies | Deeper understanding of the compound's biological effects |

| Chemical Biology & Medicinal Chemistry | Development of chemical probes and tool compounds | Elucidation of molecular targets and pathways |

常见问题

Q. What are the recommended synthetic routes for N-(4-Piperidin-1-ylbenzyl)propan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination between 4-piperidin-1-ylbenzaldehyde and isopropylamine using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1.2:1 aldehyde:amine), pH control (pH ~6-7), and temperature (25–40°C). Flow chemistry techniques, as described for structurally similar piperidine derivatives, can enhance yield and purity by improving mixing and heat transfer . Table 1 : Key Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 30–35°C |

| pH | 6.5–7.0 |

| Reaction Time | 12–24 hrs |

Q. How can researchers purify this compound, and what analytical methods validate purity?

- Methodological Answer : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Analytical validation requires a combination of:

- NMR : Confirm proton integration ratios (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine CH2 at δ 2.5–3.0 ppm).

- LC-MS : Monitor molecular ion peak (e.g., [M+H]⁺ at m/z ~273) and absence of side products.

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Waste should be neutralized with dilute HCl before disposal. Acute toxicity screening (e.g., MTT assay in HEK293 cells) is advised to establish safe handling thresholds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with neurotransmitter receptors?

- Methodological Answer : Conduct radioligand displacement assays using:

- Targets : Dopamine D2, serotonin 5-HT2A, and norepinephrine transporters (NET).

- Protocol : Incubate with [³H]spiperone (D2), [³H]ketanserin (5-HT2A), or [³H]nisoxetine (NET) in transfected HEK cells. Calculate Ki values via nonlinear regression (GraphPad Prism). Comparative studies with structurally similar compounds (e.g., NBOMe derivatives) can clarify selectivity .

Table 2 : Example Ki Values from Analogous Compounds

| Compound | D2 (nM) | 5-HT2A (nM) | NET (nM) |

|---|---|---|---|

| Analog A | 120 ± 15 | 45 ± 6 | >1000 |

| Analog B | 85 ± 10 | 22 ± 3 | 750 ± 90 |

Q. What strategies resolve contradictions in reported receptor affinity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, buffer pH). Standardize protocols using:

- Unified Cell Lines : CHO-K1 for GPCR expression.

- Control Ligands : Include reference compounds (e.g., haloperidol for D2).

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets. Meta-analysis of published Ki values (e.g., PDSP database) identifies outliers .

Q. How can metabolic pathways of this compound be characterized in vivo?

- Methodological Answer : Administer the compound to Sprague-Dawley rats and collect urine/liver samples. Use:

- LC-HR-MSn : Identify phase I metabolites (e.g., N-dealkylation, hydroxylation).

- GC-MS : Detect volatile metabolites (e.g., amine oxidation products).

- Isotopic Labeling : Synthesize deuterated analogs to track metabolic sites. Compare with 5-APB/NBOMe derivatives to predict pathways (e.g., furan ring oxidation) .

Q. What computational approaches predict structure-activity relationships (SAR) for analogs?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina to model interactions with D2/5-HT2A receptors.

- QSAR Modeling : Train models on datasets of Ki values and descriptors (e.g., logP, polar surface area).

- In Vitro Validation : Synthesize top-predicted analogs (e.g., halogen-substituted derivatives) and test binding affinity .

Q. How do researchers validate analytical methods for quantifying the compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS method:

- Calibration Curve : Spiked plasma samples (1–1000 ng/mL, R² >0.99).

- Precision/Accuracy : Intra-day/inter-day CV <15%, recovery 85–115%.

- Matrix Effects : Compare slopes in plasma vs. buffer. Include deuterated internal standards (e.g., d4-analog) to correct ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。